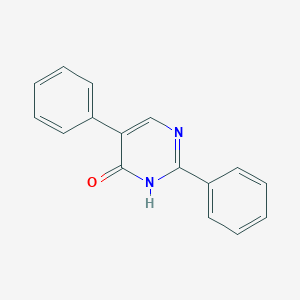
2,5-Diphenylpyrimidin-4(3H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,5-Diphenylpyrimidin-4(3H)-one is a useful research compound. Its molecular formula is C16H12N2O and its molecular weight is 248.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Medicinal Chemistry
Adenosine Receptor Modulation
One of the prominent applications of 2,5-diphenylpyrimidin-4(3H)-one derivatives is their role as ligands for adenosine receptors. These receptors, particularly A2A and A3 subtypes, are involved in various physiological processes including sedation, vasodilation, and immune response modulation. Compounds that block these receptors have potential therapeutic effects in treating neurodegenerative diseases like Parkinson's disease and cardiovascular disorders .
Antitumor Activity
Recent studies have demonstrated that derivatives of this compound exhibit notable antiproliferative activity against cancer cell lines. For instance, compounds synthesized through a one-pot three-component reaction showed significant activity against MDA-MB-231 and MCF-7 breast cancer cell lines, with IC50 values indicating strong potential as antitumor agents .
Organic Synthesis
Regioselective Functionalization
The compound has been utilized in regioselective functionalization reactions. A recent methodology developed for the alkylation of 4,6-diphenylpyrimidin-2(1H)-ones showcased a catalyst-free approach using caesium carbonate as a base. This method yielded various O-alkylated products with high selectivity and efficiency (81–91% yield) under mild conditions . This advancement highlights the utility of this compound in synthetic organic chemistry.
Material Science
Polymer Development
The structural properties of this compound derivatives have been explored for their potential in developing advanced materials. The incorporation of these compounds into polymer matrices has shown promise in enhancing thermal stability and mechanical properties, making them suitable candidates for applications in coatings and composites.
Data Tables
| Application Area | Specific Use Case | Findings/Results |
|---|---|---|
| Medicinal Chemistry | Adenosine receptor antagonists | Potential treatment for neurodegenerative diseases |
| Antitumor Activity | Breast cancer cell line testing | IC50 values: 17.83 μM (MDA-MB-231), 19.73 μM (MCF-7) |
| Organic Synthesis | Regioselective O-alkylation | Yields: 81–91% under mild conditions |
| Material Science | Polymer enhancement | Improved thermal stability and mechanical properties |
Case Studies
- Adenosine Receptor Antagonism : Research indicates that specific derivatives of this compound effectively block A2A receptors, which may lead to innovative treatments for conditions like Parkinson's disease .
- Antitumor Activity Evaluation : A study involving the synthesis of triazolo[4,3-a]pyrimidine derivatives demonstrated that certain compounds derived from this compound exhibited significant cytotoxicity against breast cancer cell lines .
- Synthetic Methodology Development : The advancement of a catalyst-free methodology for regioselective functionalization has opened new pathways for the synthesis of pyrimidine derivatives with tailored properties for specific applications .
Propiedades
Número CAS |
29134-22-3 |
|---|---|
Fórmula molecular |
C16H12N2O |
Peso molecular |
248.28 g/mol |
Nombre IUPAC |
2,5-diphenyl-1H-pyrimidin-6-one |
InChI |
InChI=1S/C16H12N2O/c19-16-14(12-7-3-1-4-8-12)11-17-15(18-16)13-9-5-2-6-10-13/h1-11H,(H,17,18,19) |
Clave InChI |
GIECBAMIEKUYSX-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=CN=C(NC2=O)C3=CC=CC=C3 |
SMILES canónico |
C1=CC=C(C=C1)C2=CN=C(NC2=O)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















